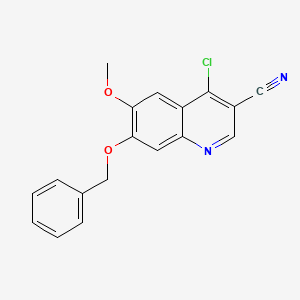

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile

Übersicht

Beschreibung

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core substituted with benzyloxy, chloro, methoxy, and carbonitrile groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis or a Friedländer synthesis.

Introduction of Substituents: The benzyloxy, chloro, and methoxy groups are introduced through electrophilic aromatic substitution reactions. The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.

Final Assembly: The final compound is obtained by coupling the substituted quinoline with benzyl bromide under basic conditions to introduce the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

Oxidation: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

Reduction: 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-amine.

Substitution: 7-(Benzyloxy)-4-amino-6-methoxyquinoline-3-carbonitrile.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been identified as a potential anti-cancer agent due to its ability to inhibit protein tyrosine kinases (PTKs). PTKs are crucial in regulating cell growth and proliferation, and their deregulation is often implicated in cancer development.

Case Studies

- Study 1 : A research study demonstrated that 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile exhibited potent activity against various cancer cell lines, showing IC50 values in the low micromolar range .

- Study 2 : Another investigation into its effects on polycystic kidney disease indicated that the compound could improve kidney function by modulating cellular signaling pathways related to PTK activity .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and other critical enzymes involved in neurotransmission and cell signaling.

- AChE Inhibition : The compound was evaluated for its ability to inhibit AChE, which is vital for managing conditions like Alzheimer's disease. In vitro assays indicated significant inhibitory activity .

Data Table: Enzyme Inhibition Activity

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Mechanism of Neuroprotection

- The compound may reduce oxidative stress and improve cognitive function in animal models of neurodegeneration.

Case Study

- A study reported that treatment with this compound led to improved performance in cognitive tasks among treated subjects compared to controls .

Synthesis and Derivative Formation

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives.

General Synthetic Route

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Chloroquinoline + Methanol | Reflux | 85% |

| 2 | Intermediate + Cyanide Source | Stirring at room temperature | 90% |

This synthetic pathway highlights the efficiency of producing this compound while allowing for modifications to enhance its biological activity.

Wirkmechanismus

The mechanism of action of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxy and methoxy groups can enhance its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-(Benzyloxy)-4-chloroquinoline-3-carbonitrile: Lacks the methoxy group, which may affect its binding properties and reactivity.

7-(Benzyloxy)-6-methoxyquinoline-3-carbonitrile: Lacks the chloro group, which may influence its electronic properties and reactivity.

4-Chloro-6-methoxyquinoline-3-carbonitrile: Lacks the benzyloxy group, which may reduce its binding affinity and selectivity.

Uniqueness

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can enhance its reactivity and binding affinity, making it a valuable compound in various research applications.

Biologische Aktivität

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This quinoline derivative exhibits biological activities primarily through the inhibition of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways associated with cancer progression and other diseases.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of growth factor receptor PTKs, including the epidermal growth factor receptor (EGFR) and other related kinases. These kinases are often deregulated in various cancers, leading to uncontrolled cell proliferation. By inhibiting these pathways, the compound can potentially halt tumor growth and induce apoptosis in malignant cells .

Biological Activity and Efficacy

Research indicates that this compound has demonstrated potent anticancer properties in vitro and in vivo. The compound has been shown to:

- Inhibit Cell Proliferation : Studies have reported significant reductions in the proliferation of cancer cell lines when treated with this compound, indicating its potential effectiveness as an anticancer therapy .

- Induce Apoptosis : The compound promotes programmed cell death in cancer cells, which is a desirable effect for therapeutic agents targeting malignancies .

- Target Multiple Kinases : Beyond EGFR, this compound may also affect other PTKs involved in various signaling pathways, enhancing its therapeutic potential against multiple cancer types .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In a study assessing the effects on various human cancer cell lines, it was found that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating high potency .

- In Vivo Models : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. Notably, one study reported a 60% reduction in tumor volume within two weeks of treatment .

- Mechanistic Insights : Further investigations revealed that the compound affects downstream signaling pathways by inhibiting phosphorylation events critical for cell cycle progression and survival mechanisms in cancer cells .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c1-22-16-7-14-15(21-10-13(9-20)18(14)19)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPONOUVXOCATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625836 | |

| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214476-99-0 | |

| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.